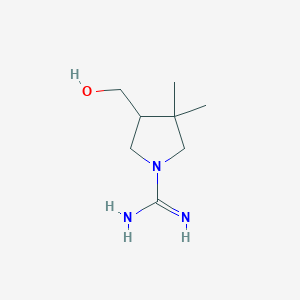
6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol
Overview
Description
6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Pyridazines and pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of these compounds is also dependent on their specific structure and functional groups. They can interact with their targets in various ways, such as by inhibiting or activating certain enzymes or receptors .
Biochemical pathways
Pyridazines and pyridazinones can affect various biochemical pathways due to their wide range of pharmacological activities. For example, some derivatives have been shown to possess anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, and many other anticipated biological properties .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can vary widely depending on their specific structure and functional groups. Some pyridazinone derivatives have been shown to have ideal pharmaceutical properties for a CNS drug in regard to water solubility, permeability and lipophilicity and had low binding to human plasma proteins .
Result of action
The molecular and cellular effects of these compounds can vary widely depending on their specific structure and functional groups. For example, some derivatives have been shown to have anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, and many other anticipated biological properties .
Biochemical Analysis
Biochemical Properties
6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit phosphodiesterase enzymes, particularly phosphodiesterase-III, which is involved in the regulation of intracellular cyclic adenosine monophosphate levels . By inhibiting phosphodiesterase-III, this compound can modulate cellular signaling pathways that depend on cyclic adenosine monophosphate as a second messenger.
Additionally, this compound has been found to interact with various proteins involved in inflammatory responses, such as cyclooxygenase and lipoxygenase enzymes . These interactions can lead to the modulation of inflammatory pathways, making this compound a potential candidate for anti-inflammatory therapies.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting phosphodiesterase-III, this compound can increase intracellular cyclic adenosine monophosphate levels, leading to the activation of protein kinase A and subsequent phosphorylation of target proteins . This cascade of events can alter gene expression and cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis.
Moreover, this compound has been observed to impact cell signaling pathways involved in inflammation and immune responses . By modulating the activity of cyclooxygenase and lipoxygenase enzymes, this compound can influence the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, thereby affecting the overall inflammatory response.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of phosphodiesterase-III, which leads to an increase in intracellular cyclic adenosine monophosphate levels . The elevated cyclic adenosine monophosphate levels activate protein kinase A, which then phosphorylates various target proteins involved in cellular signaling pathways.
In addition to its effects on phosphodiesterase-III, this compound can bind to and inhibit the activity of cyclooxygenase and lipoxygenase enzymes . These enzymes are responsible for the production of pro-inflammatory mediators, and their inhibition by this compound can lead to a reduction in inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and cell types used.
In in vitro studies, this compound has been shown to maintain its inhibitory effects on phosphodiesterase-III and inflammatory enzymes over several days . In in vivo studies, the compound’s effects on cellular function and inflammation have been observed to persist for several weeks, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At low to moderate doses, this compound exhibits significant inhibitory effects on phosphodiesterase-III and inflammatory enzymes, leading to reduced inflammation and improved cellular function . At high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by hepatic enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body.
The interactions of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels within cells . By inhibiting phosphodiesterase-III and inflammatory enzymes, this compound can alter the balance of cyclic adenosine monophosphate and pro-inflammatory mediators, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to specific proteins, such as albumin, which helps in its distribution and localization within different cellular compartments .
The distribution of this compound within tissues can also be influenced by its interactions with transporters, such as organic anion-transporting polypeptides and multidrug resistance proteins . These transporters can facilitate the movement of the compound across cellular membranes, affecting its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it can interact with its target enzymes and proteins . The presence of specific targeting signals or post-translational modifications can also influence the localization of this compound within different cellular compartments .
For instance, the oxazolidine moiety of this compound can undergo post-translational modifications, such as phosphorylation or acetylation, which can affect its localization and activity . These modifications can direct the compound to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function and metabolism.
Properties
IUPAC Name |
3-(4,4-dimethyl-1,3-oxazolidin-3-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2)5-14-6-12(9)7-3-4-8(13)11-10-7/h3-4H,5-6H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLJFDBBCNISFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C2=NNC(=O)C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butanoic acid](/img/structure/B1481361.png)
![3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B1481363.png)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1481365.png)
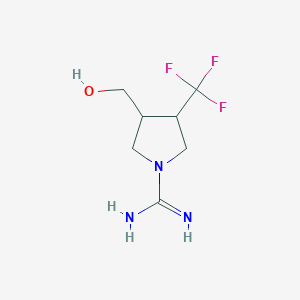
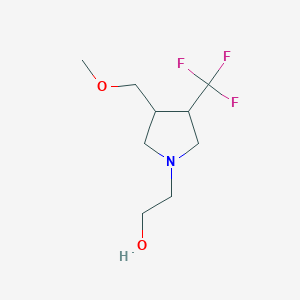
![2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481372.png)
![4-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1481374.png)

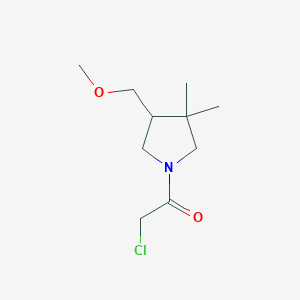
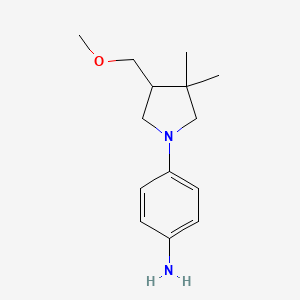
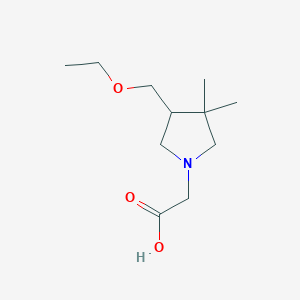
![(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481380.png)

